

Safety and handling of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Cat. No.: B152373

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Application of **(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate**

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with **(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate**. As a chiral building block with potential applications in medicinal chemistry, its proper handling is paramount to ensure laboratory safety and experimental integrity.^{[1][2]} This guide moves beyond mere procedural lists, delving into the rationale behind safety protocols and experimental designs. It is structured to provide a holistic understanding of the compound, from its fundamental properties to its practical application and disposal.

Compound Identification and Physicochemical Properties

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral organic compound valued for its unique combination of a carbamate protecting group and a diol functional moiety.^[2] This structure makes it a versatile intermediate in the synthesis of more complex, biologically active molecules.^[2]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate
CAS Number	478646-28-5 [1]
Molecular Formula	C ₁₃ H ₁₉ NO ₄ [1]
Molecular Weight	253.29 g/mol [1]

| Typical Purity | ≥97%[\[1\]](#) |

Table 2: Physicochemical Properties

Property	Value	Rationale and Implications
Appearance	White to off-white solid (predicted)	Visual confirmation of material integrity. Discoloration may indicate degradation or impurity.
Solubility	Soluble in methanol, ethanol, DMSO. Limited solubility in water.	Crucial for selecting appropriate solvents for reactions, purification (chromatography), and analytical sample preparation.
Storage Temperature	-20°C recommended for long-term storage [3]	Lowering the temperature minimizes the rate of potential degradation pathways, preserving the compound's purity over time.

| Chirality | Contains a stereocenter at the C2 position | The (R)-configuration is critical for its intended use in stereospecific synthesis and interactions with biological targets.[\[2\]](#) |

Hazard Assessment and Safety Protocols

While a specific Safety Data Sheet (SDS) for **(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate** is not readily available, a robust hazard assessment can be inferred from the parent structure, benzyl carbamate, and the general class of carbamates. The primary hazards are associated with the benzyl carbamate functional group.[4][5]

2.1 Inferred GHS Hazard Classification

The following classifications are based on data for Benzyl Carbamate and should be considered provisional for the title compound.[4]

Table 3: Inferred GHS Hazard Classification

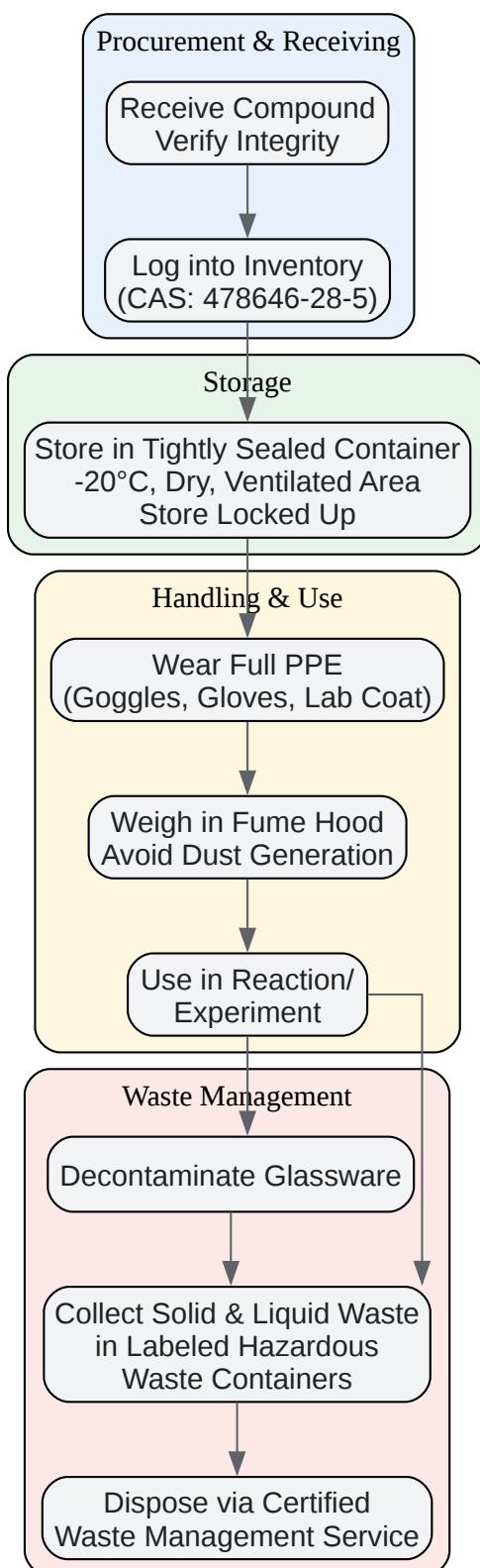
Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[4]
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled[4]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[4]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation[4]

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[4] |

2.2 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks.

- Eye Protection: Wear chemical safety goggles with side shields, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be used when handling larger quantities or if there is a splash risk.[6]
- Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374. Glove integrity should be inspected before each use. Breakthrough time of the glove material must be considered for prolonged tasks.[7]


- **Body Protection:** A flame-retardant lab coat is mandatory. For operations with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
- **Respiratory Protection:** All handling of the solid or solutions should be performed within a certified chemical fume hood to prevent inhalation.[5] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

2.3 Engineering Controls & Emergency Preparedness

- **Ventilation:** All weighing, dissolution, and reaction setup involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
- **Emergency Equipment:** An eyewash station and a safety shower must be readily accessible and tested regularly.[6] Personnel must be trained in their proper use.

Handling, Storage, and Disposal Workflow

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

[Click to download full resolution via product page](#)

Caption: Workflow for Safe Handling of **(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate**.

3.1 Chemical Incompatibilities Based on the carbamate structure, avoid contact with:

- Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
- Strong Acids and Bases: Can catalyze the hydrolysis of the carbamate linkage, compromising the compound's integrity.[9]

Experimental Methodologies

The utility of this compound as a building block necessitates robust protocols for its use in synthesis and subsequent analysis.

4.1 Proposed Synthesis and Purification

A common and effective method for introducing a benzyl carbamate protecting group is via reaction of the corresponding amine with benzyl chloroformate. The following is a generalized, conceptual protocol.

[Click to download full resolution via product page](#)

Caption: Conceptual Workflow for Synthesis and Purification.

Protocol 1: Flash Column Chromatography for Purification

Causality: This technique separates the target compound from unreacted starting materials and byproducts based on differential polarity. The choice of solvent system is critical for achieving good separation.

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g.,

methanol) and adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

- Column Packing: Wet-pack a glass column with silica gel using the initial, non-polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). The slurry of the adsorbed product is then carefully added to the top of the packed column.
- Elution: Begin elution with the non-polar solvent system. Monitor the fractions being collected using Thin Layer Chromatography (TLC).[\[10\]](#)
- Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar target compound. The diol functionality suggests the target compound will be significantly more polar than non-polar impurities.
- Fraction Pooling & Analysis: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified solid. Confirm identity and purity using the analytical methods described below.

4.2 Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expect to see characteristic signals for the benzyl group protons (~7.3 ppm), the benzylic CH_2 protons (~5.1 ppm), and various signals in the aliphatic region for the pentan-diol backbone. The N-H proton signal will also be present.[\[11\]](#)[\[12\]](#)
 - ^{13}C NMR: Will confirm the presence of the carbamate carbonyl (~156 ppm), aromatic carbons, the benzylic carbon, and the five distinct carbons of the pentan-diol chain.[\[10\]](#)[\[11\]](#)
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ or a sodium adduct $[\text{M}+\text{Na}]^+$, confirming the molecular weight of 253.29.[\[13\]](#) High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy:

- Key stretches to observe include a broad O-H band (~3300-3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C=O stretch for the carbamate carbonyl (~1690-1710 cm⁻¹).[\[12\]](#)

Biological Context and Research Applications

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is not an end-product therapeutic but a valuable intermediate. Its utility stems from its specific structural features:

- Chiral Precursor: It serves as a stereochemically defined building block for the synthesis of enantiomerically pure pharmaceuticals.[\[2\]](#) The (R)-configuration allows for precise construction of target molecules where stereochemistry is critical for biological activity.
- Drug Development Candidate: The molecule itself is a subject of research for potential biological activities. Preliminary studies suggest it may have antibacterial or anti-inflammatory properties, though further investigation is required.[\[2\]](#)
- Biochemical Probe: The diol functionality and the carbamate linkage make it suitable for modification and use as a research tool to study enzyme interactions and metabolic pathways.[\[2\]](#)

References

- PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- MDPI. (n.d.). Diethyl (5-Benzyl-2-(4-(N'-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate.
- PubChem. (n.d.). Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Procedure for Benzyl isopropoxymethyl carbamate (2).
- MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate.
- Agilent Technologies. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate.
- The Royal Society of Chemistry. (2012). Supporting Information - I: Experimental Procedures and Characterization.
- ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbamate.
- New Jersey Department of Health. (n.d.). Hazard Summary: Ammonium Carbamate.
- Cooling Tower Chemicals. (2009). Material Safety Data Sheet - Carbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. calpaclab.com [calpaclab.com]
- 2. Buy (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate | 478646-28-5 [smolecule.com]
- 3. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate [myskinrecipes.com]
- 4. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. Diethyl (5-Benzyl-2-(4-(N'-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate [mdpi.com]
- To cite this document: BenchChem. [Safety and handling of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152373#safety-and-handling-of-r-benzyl-1-5-dihydroxypentan-2-yl-carbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com